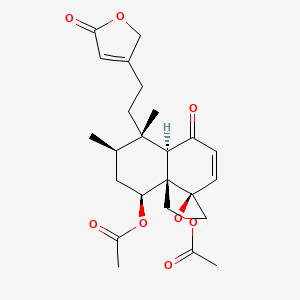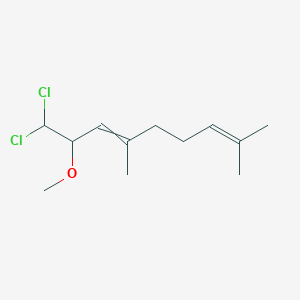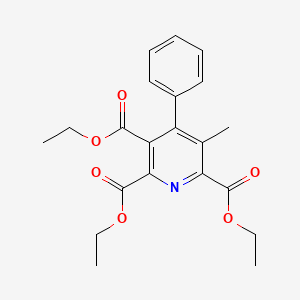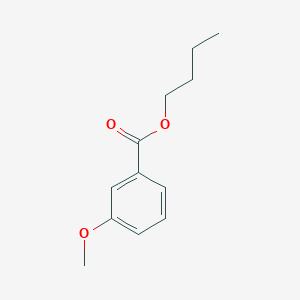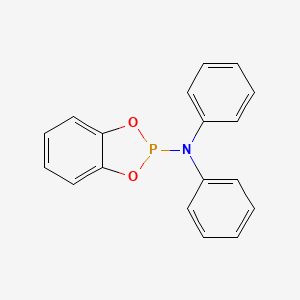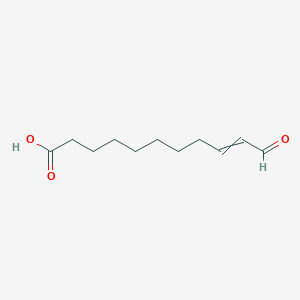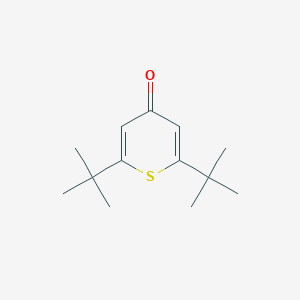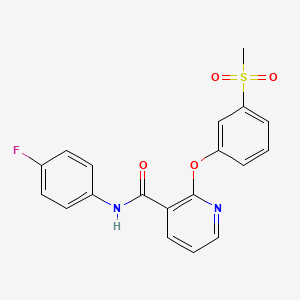
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinecarboxamide core, a fluorophenyl group, and a methylsulfonyl-substituted phenoxy group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinecarboxamide Core: The synthesis begins with the preparation of the pyridinecarboxamide core. This can be achieved through the reaction of pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyridinecarboxamide intermediate.
Attachment of the Methylsulfonyl-Substituted Phenoxy Group: The final step involves the attachment of the methylsulfonyl-substituted phenoxy group. This can be achieved through an etherification reaction, where the phenoxy group is introduced via a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and solvent), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide: This compound shares a similar pyridinecarboxamide core and fluorophenyl group but differs in the presence of a trifluoromethyl group instead of a methylsulfonyl-substituted phenoxy group.
3-Pyridinecarboxamide, N-(4-fluorophenyl)-1,6-dihydro-6-thioxo-: This compound has a similar structure but includes a thioxo group, which imparts different chemical properties.
Uniqueness
3-Pyridinecarboxamide, N-(4-fluorophenyl)-2-(3-(methylsulfonyl)phenoxy)- is unique due to the presence of the methylsulfonyl-substituted phenoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
83164-48-1 |
|---|---|
分子式 |
C19H15FN2O4S |
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-2-(3-methylsulfonylphenoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15FN2O4S/c1-27(24,25)16-5-2-4-15(12-16)26-19-17(6-3-11-21-19)18(23)22-14-9-7-13(20)8-10-14/h2-12H,1H3,(H,22,23) |
InChI 键 |
BDONVVQZBRBAPP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


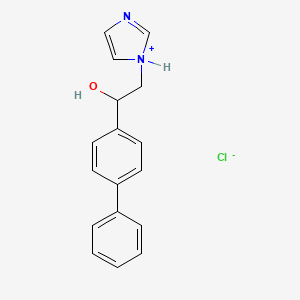
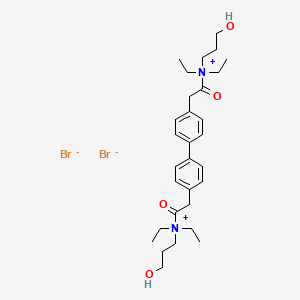
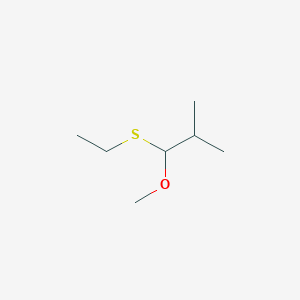
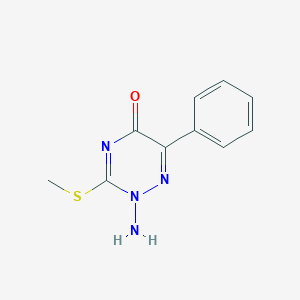
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
